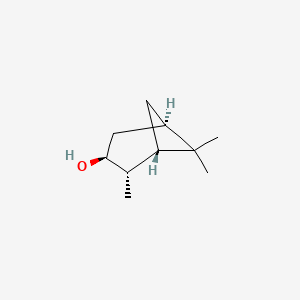
Ethyl 3-pyridylacetic acid
Descripción general
Descripción
Ethyl 3-pyridylacetic acid, also known as ethyl 3-pyridineacetate, is an organic compound with the molecular formula C9H11NO2. It is a colorless to yellow liquid that is slightly soluble in chloroform and methanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Ethyl 3-pyridylacetic acid can be synthesized through several methods:
Análisis De Reacciones Químicas
Ethyl 3-pyridylacetic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into pyridine-3-ethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to form various derivatives
Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and morpholine . Major products formed from these reactions include piperidinylalkanoic acid derivatives and other pyridine-based compounds .
Aplicaciones Científicas De Investigación
Ethyl 3-pyridylacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3-pyridylacetic acid involves its interaction with molecular targets such as integrin receptors. It acts as a precursor in the synthesis of compounds that inhibit integrin receptors, thereby affecting cell adhesion and signaling pathways . This makes it valuable in the development of drugs for conditions involving abnormal cell adhesion and migration .
Comparación Con Compuestos Similares
Ethyl 3-pyridylacetic acid can be compared with other similar compounds such as:
Ethyl 2-pyridylacetate: Similar in structure but differs in the position of the pyridine ring attachment.
Pyridine-3-acetic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
3-Pyridylacetic acid ethyl ester: Another name for this compound, highlighting its ester functionality.
This compound is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
2-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-8(9(11)12)7-4-3-5-10-6-7/h3-6,8H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLHXWHKLWRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27678-07-5 | |
| Record name | 2-(pyridin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)


![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)





